molecular formula C12H10FeN5NaO6S B12709773 Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) CAS No. 95873-76-0

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-)

Cat. No.: B12709773
CAS No.: 95873-76-0
M. Wt: 431.14 g/mol
InChI Key: GOMFVMFRORWILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in dyeing processes. This compound is characterized by its intricate molecular structure, which includes azo and sulfonate groups, making it a versatile agent in chemical reactions .

Preparation Methods

The synthesis of Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) involves several steps:

Chemical Reactions Analysis

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) undergoes various chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and molecules.

    Biology: In biological research, it serves as a staining agent for different biological tissues and cells.

    Medicine: The compound is explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.

    Industry: It is extensively used in the textile industry for dyeing wool and other fabrics.

Mechanism of Action

The mechanism of action of Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-) is unique due to its specific molecular structure and properties. Similar compounds include:

Properties

CAS No.

95873-76-0

Molecular Formula

C12H10FeN5NaO6S

Molecular Weight

431.14 g/mol

IUPAC Name

sodium;[5-amino-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-4-sulfophenyl]azanide;iron

InChI

InChI=1S/C12H10N5O6S.Fe.Na/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;;/h1-5H,(H5-,13,14,15,16,18,21,22,23);;/q-1;;+1

InChI Key

GOMFVMFRORWILV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2)S(=O)(=O)O)N)[NH-])O.[Na+].[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.